molecular formula C9H13NO B2390807 (R)-2-Amino-2-(m-tolyl)ethanol CAS No. 926292-63-9

(R)-2-Amino-2-(m-tolyl)ethanol

Cat. No.: B2390807
CAS No.: 926292-63-9
M. Wt: 151.209
InChI Key: RJJLTGSKFNJQCZ-VIFPVBQESA-N
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Description

®-2-Amino-2-(m-tolyl)ethanol is a chiral amino alcohol with a molecular structure that includes an amino group and a hydroxyl group attached to a carbon atom, which is also bonded to a methyl-substituted phenyl ring

Safety and Hazards

“®-2-Amino-2-(m-tolyl)ethanol” has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound include H302 , which indicates that it is harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing ®-2-Amino-2-(m-tolyl)ethanol involves the regioselective ring-opening of styrene oxide derivatives using azide as a nucleophile. This reaction is catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus, which exhibits excellent α-position regioselectivity. The reaction yields 2-azido-2-aryl-1-ols, which can then be reduced to the corresponding amino alcohols .

Industrial Production Methods: In an industrial setting, the synthesis of ®-2-Amino-2-(m-tolyl)ethanol can be achieved through a one-pot combination of enzyme and palladium nanoparticle catalysis. This method integrates the asymmetric reduction of 2-azido ketones catalyzed by alcohol dehydrogenases with the hydrogenation of the resulting azido alcohols using palladium nanoparticles. This approach offers high yields and excellent optical purity .

Types of Reactions:

    Oxidation: ®-2-Amino-2-(m-tolyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, including secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as azides, halides, and amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

®-2-Amino-2-(m-tolyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(m-tolyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

    (S)-2-Amino-2-(m-tolyl)ethanol: The enantiomer of ®-2-Amino-2-(m-tolyl)ethanol, with similar chemical properties but different biological activities.

    2-Amino-2-phenylethanol: A structurally related compound with a phenyl group instead of a methyl-substituted phenyl ring.

    2-Amino-2-(p-tolyl)ethanol: Another isomer with the amino and hydroxyl groups attached to a para-tolyl ring.

Uniqueness: ®-2-Amino-2-(m-tolyl)ethanol is unique due to its specific chiral configuration and the presence of a methyl-substituted phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

IUPAC Name

(2R)-2-amino-2-(3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLTGSKFNJQCZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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